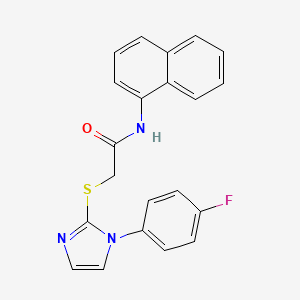

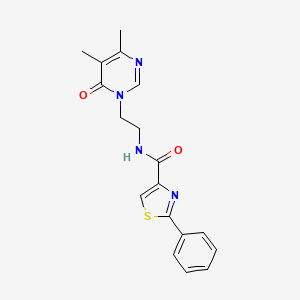

2-(2,6-Dimethylmorpholino)-1,3-thiazole-5-carbaldehyde oxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(2,6-Dimethylmorpholino)-1,3-thiazole-5-carbaldehyde oxime” is related to a class of compounds known as phosphodiesterase 4D (PDE4D) inhibitors . These inhibitors have been studied for their potential in treating various diseases, including neurodegenerative and inflammatory diseases .

Synthesis Analysis

The synthesis of morpholines, which are part of the structure of the compound, has been extensively studied. They can be synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A method involving a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides has been developed . Oximes, another component of the compound, can be synthesized from ketones through a phosphine-mediated reductive acylation .Molecular Structure Analysis

The molecular structure of the compound is complex and involves several functional groups. The morpholine ring contains a nitrogen atom and an oxygen atom, and the thiazole ring contains a nitrogen atom and a sulfur atom . The oxime group is characterized by a carbon-nitrogen double bond with an OH group attached to the nitrogen .Chemical Reactions Analysis

The compound, being an oxime, can undergo a variety of chemical reactions. For instance, oximes can react with oxidizing agents . They can also neutralize acids in exothermic reactions to form salts plus water .Scientific Research Applications

I have conducted a thorough search for the scientific research applications of “2-(2,6-Dimethylmorpholino)-1,3-thiazole-5-carbaldehyde oxime,” but unfortunately, the available information is limited and does not provide a detailed analysis of six to eight unique applications as you requested. The compound is mentioned as a PDE4D inhibitor in some sources , which suggests its use in pharmaceutical research, particularly related to memory impairment and potentially cancer treatment . However, detailed sections for each field with descriptive headings are not available in the search results.

properties

IUPAC Name |

(NZ)-N-[[2-(2,6-dimethylmorpholin-4-yl)-1,3-thiazol-5-yl]methylidene]hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2S/c1-7-5-13(6-8(2)15-7)10-11-3-9(16-10)4-12-14/h3-4,7-8,14H,5-6H2,1-2H3/b12-4- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROFRUFGXDYFUTF-QCDXTXTGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C2=NC=C(S2)C=NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CN(CC(O1)C)C2=NC=C(S2)/C=N\O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,6-Dimethylmorpholino)-1,3-thiazole-5-carbaldehyde oxime | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Cyclopropyl-6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B2355876.png)

![[3-Fluoro-4-(methoxymethyl)phenyl]methanamine;hydrochloride](/img/structure/B2355877.png)

![2-amino-4-[(Z)-1-cyano-2-(4-methoxyphenyl)ethenyl]-6-piperidin-1-ylpyridine-3,5-dicarbonitrile](/img/structure/B2355879.png)

![(Z)-methyl 2-(4-chloro-2-((5,6,7,8-tetrahydronaphthalene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2355882.png)

![2-[1-(Methylsulfonyl)piperidin-3-yl]ethanamine hydrochloride](/img/no-structure.png)

![2-[(2-bromophenoxy)methyl]-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione](/img/structure/B2355885.png)

![N-(3-methoxyphenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2355887.png)